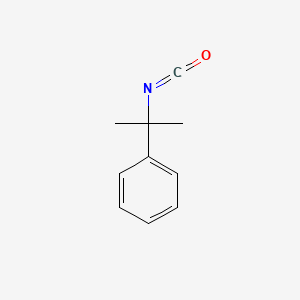

(2-Isocyanatopropan-2-yl)benzene

Descripción general

Descripción

(2-Isocyanatopropan-2-yl)benzene is a chemical compound that is part of the isocyanate family, which are known for their reactivity and are commonly used in the production of polyurethane materials. While the provided abstracts do not directly discuss (2-Isocyanatopropan-2-yl)benzene, they do provide insights into the behavior of related compounds, which can be extrapolated to understand the properties and reactivity of isocyanates in general.

Synthesis Analysis

The synthesis of related benzene derivatives, as seen in the first abstract, involves the reaction of dimethyl isophthalate with 2-acetyl thiophene, leading to a compound with a benzene core and additional functional groups . Although this does not directly describe the synthesis of (2-Isocyanatopropan-2-yl)benzene, it suggests that similar aromatic compounds can be synthesized through multi-step organic reactions, often involving acylation and subsequent modifications.

Molecular Structure Analysis

The molecular structure of benzene derivatives is often characterized using techniques such as NMR, MS, IR, UV-Vis spectroscopy, and elemental analysis . These methods provide detailed information about the molecular framework, functional groups, and electronic properties of the compound. For (2-Isocyanatopropan-2-yl)benzene, similar analytical techniques would likely reveal the presence of the isocyanate group attached to a benzene ring, which is a key feature of its reactivity.

Chemical Reactions Analysis

The second abstract discusses the reactivity of benzocyclopropene with sulfonyl isocyanates, leading to the formation of 2-sulfonyl-1-isoindolinones through a mechanism involving the rupture of a C–C σ-bond . This indicates that isocyanates can participate in cycloaddition reactions, which could be relevant for (2-Isocyanatopropan-2-yl)benzene as it may also undergo similar reactions due to the presence of the isocyanate group.

Physical and Chemical Properties Analysis

The thermal properties of benzene derivatives can be studied using thermogravimetric analysis (TG-DTG) and differential scanning calorimetry (DSC-DDSC) . These techniques provide information on the stability and decomposition patterns of the compounds. For (2-Isocyanatopropan-2-yl)benzene, one could expect it to exhibit distinct thermal behavior due to the isocyanate group, which could influence its thermal stability and decomposition temperature.

Aplicaciones Científicas De Investigación

Polymer Science Applications :

- Radical Polymerization : The radical polymerization of certain benzene derivatives leads to the formation of hard, transparent, crosslinked polymers. This process is significant for the development of new materials with unique properties (Moszner et al., 1999).

- Optical Polymer Composite Materials : (2-Isocyanatopropan-2-yl)benzene shows promise in optical polymer composite materials due to its excellent yellowing resistance and weather resistance. This property is crucial for industries such as construction and automotive (Dong Jianxun et al., 2018).

Molecular Chemistry and Interactions :

- DNA Binding : Certain benzene derivatives exhibit the ability to bind to DNA, which could have implications in biochemistry and molecular biology. The nature of the DNA affects the binding characteristics of these compounds (Juskowiak et al., 1999).

- Molecular Design for Device Applications : Advances in the molecular design of polycyclic aromatic hydrocarbons (PAHs) have led to the development of stable compounds with potential applications in organic field-effect transistors and organic photovoltaics (Zhang et al., 2015).

Chemical Synthesis and Catalysis :

- Synthesis of Novel Compounds : The synthesis of novel compounds like bis(carbodiimido)[11]ferrocenophane using (2-Isocyanatopropan-2-yl)benzene has been investigated, highlighting the chemical's role in the creation of new molecular structures (Sola et al., 2016).

- Catalytic Activity in Hydrosilylation of Alkynes : Certain derivatives of benzene have been found to be effective catalysts in the hydrosilylation of alkynes, a process important in industrial chemistry (Andavan et al., 2005).

Propiedades

IUPAC Name |

2-isocyanatopropan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-10(2,11-8-12)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSNFVVCGMSWID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377733 | |

| Record name | 1-methyl-1-phenyl-ethylisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Isocyanatopropan-2-yl)benzene | |

CAS RN |

4747-74-4 | |

| Record name | 1-methyl-1-phenyl-ethylisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

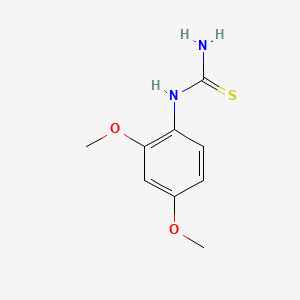

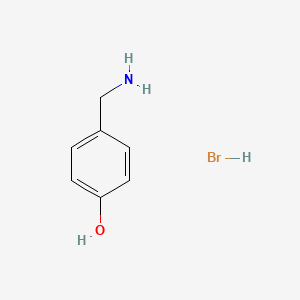

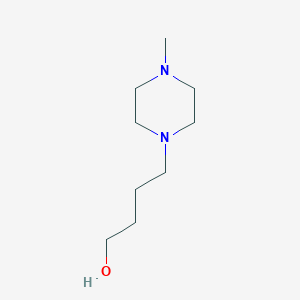

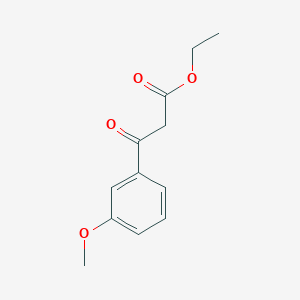

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid](/img/structure/B1271426.png)

![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B1271431.png)

![3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1271438.png)

![7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1271444.png)